N-(3,4-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a heterocyclic system combining thiophene and pyrimidinone rings. Key structural attributes include:
- Substituents on the pyrimidinone core: A 3-ethyl group and a 7-(4-methylphenyl) group.
- Sulfanyl bridge: Connects the core to an acetamide moiety.
- Acetamide group: Attached to a 3,4-dimethylphenyl ring, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-28-24(30)23-22(20(13-31-23)18-9-6-15(2)7-10-18)27-25(28)32-14-21(29)26-19-11-8-16(3)17(4)12-19/h6-13H,5,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFYCLNTSSVEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the substituents. Key steps include:
Formation of the Thieno[3,2-d]pyrimidine Core: This is achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile.
Substitution Reactions: The core structure is then functionalized with ethyl, methyl, and phenyl groups through various substitution reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted aromatic compounds.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
N-(4-Butylphenyl)-2-({3-Methyl-7-Phenyl-4-Oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Core modifications : 3-Methyl and 7-phenyl substituents (vs. 3-ethyl and 7-(4-methylphenyl) in the target).
- Acetamide group : 4-Butylphenyl (enhanced lipophilicity vs. 3,4-dimethylphenyl).
- Molecular weight : 463.61 g/mol, identical to the target’s hypothetical formula (C₂₅H₂₅N₃O₂S₂).
2-[[3-(4-Methylphenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(Trifluoromethoxy)phenyl]acetamide
- Core modifications : 3-(4-Methylphenyl) and partial saturation (6,7-dihydro).
- Acetamide group : 4-Trifluoromethoxyphenyl (electron-withdrawing trifluoromethoxy group increases metabolic stability).
- Key difference : The trifluoromethoxy group introduces polarity and oxidative resistance compared to alkyl substituents.
Pyrimidin-2-yl Thioacetamide Derivatives
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide
- Core: Simpler pyrimidin-2-yl ring (vs. fused thienopyrimidinone).
- Substituents : 2,3-Dichlorophenyl (electron-withdrawing Cl groups enhance crystallinity; mp = 230–232°C).
- Molecular weight : 344.21 g/mol (lighter due to lack of thiophene fusion).
Other Related Structures
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide : Diaminopyrimidine core enables hydrogen bonding, contrasting with the target’s hydrophobic thienopyrimidinone.
- Sulfonamide Derivatives : Pyrimidine-based compounds with antibacterial activity, highlighting the scaffold’s versatility in drug design.
Data Tables
Table 1. Structural and Physicochemical Comparison of Selected Analogues
*Hypothetical formula for the target compound.
Key Research Findings
Substituent Effects: Alkyl vs. Halogenated Groups: Dichlorophenyl in raises melting points, suggesting stronger crystal packing.
Core Modifications: Thienopyrimidinone cores () offer enhanced aromaticity and steric bulk compared to pyrimidin-2-yl () or diaminopyrimidinyl () systems.
Biological Activity
N-(3,4-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure and functional groups suggest significant potential in medicinal chemistry, particularly as an anti-cancer agent and enzyme inhibitor. This article provides a detailed overview of its biological activities based on diverse research findings.
Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 1040650-30-3 |
This compound exerts its biological activity primarily through enzyme inhibition. It binds to the active sites of specific enzymes involved in cellular processes such as proliferation and apoptosis. The compound's thienopyrimidine core is crucial for its interaction with molecular targets, influencing various signal transduction pathways.
1. Anticancer Activity
Research indicates that this compound may inhibit enzymes linked to cancer cell proliferation. For instance, studies have shown that derivatives of thienopyrimidines exhibit significant cytotoxic effects against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis .
2. Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor in various studies. It targets enzymes associated with metabolic pathways that are often dysregulated in cancer and other diseases. The inhibition of these enzymes can lead to decreased tumor growth and improved therapeutic outcomes .
3. Antimicrobial Properties
While the primary focus has been on anticancer activity, some studies suggest that thienopyrimidine derivatives possess antimicrobial properties as well. They have been tested against bacterial strains such as E. coli and S. aureus, showing promising results .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited IC values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics.
-
Enzyme Inhibition Assay :
- Objective : To assess the inhibitory effects on specific kinases involved in cancer signaling.
- Findings : Significant inhibition was observed at concentrations below 10 µM, suggesting a strong potential for therapeutic application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
